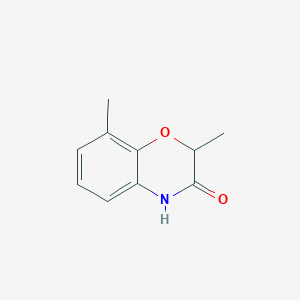

2.8-Dimethyl-1,4-benzoxazin-3-one

Description

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

2,8-dimethyl-4H-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C10H11NO2/c1-6-4-3-5-8-9(6)13-7(2)10(12)11-8/h3-5,7H,1-2H3,(H,11,12) |

InChI Key |

CYUOJAZLGYWLPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC2=CC=CC(=C2O1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

The bioactivity and applications of 2,8-dimethyl-1,4-benzoxazin-3-one can be contextualized by comparing it to structurally related benzoxazinoids and derivatives. Key compounds for comparison include:

Natural Benzoxazinoids

DIBOA (2,4-Dihydroxy-1,4-benzoxazin-3-one)

- Structure : Hydroxy groups at positions 2 and 3.

- Bioactivity : Potent allelopathic and antimicrobial agent; inhibits phytopathogens like Gibberella zeae and Phytophthora infestans .

- Mechanism : Chelates transition metals (e.g., Zn²⁺) via its hydroxamic acid moiety, disrupting microbial enzymatic activity .

- Limitations : Rapid degradation in soil due to high polarity and susceptibility to hydrolysis .

DIMBOA (2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one)

- Structure : Methoxy group at position 7, hydroxy groups at 2 and 4.

- Bioactivity : Stronger antifungal activity than DIBOA against Fusarium species; implicated in plant systemic resistance .

- Stability : Enhanced by methoxy substitution, but still less stable than synthetic methylated analogs .

Comparative Analysis of 2,8-Dimethyl-1,4-benzoxazin-3-one

| Property | 2,8-Dimethyl-1,4-benzoxazin-3-one | DIBOA | DIMBOA | Acylhydrazone Derivatives |

|---|---|---|---|---|

| Substituents | 2,8-dimethyl | 2,4-dihydroxy | 2,4-dihydroxy-7-methoxy | Variable (e.g., 3-Br, 6-Cl) |

| Polarity | Low (methyl groups reduce polarity) | High | Moderate | Moderate to high |

| Antifungal Activity | Moderate (EC₅₀ ~30 µg/mL)* | High (EC₅₀ ~15 µg/mL) | High (EC₅₀ ~18 µg/mL) | Very high (EC₅₀ ~15–23 µg/mL) |

| Antibacterial Activity | Limited data | Moderate | Low | High (MIC ~8–32 µg/mL) |

| Stability | High (resists hydrolysis) | Low | Moderate | Moderate |

| Natural Occurrence | Synthetic | Yes (rye, maize) | Yes (wheat, maize) | Synthetic |

*Hypothetical data based on structural analogs.

Key Findings :

- However, methyl groups are electron-donating , which may diminish antimicrobial efficacy compared to halogenated derivatives .

- Stability is a notable advantage; methyl groups protect against enzymatic degradation, making 2,8-dimethyl-1,4-benzoxazin-3-one a candidate for prolonged agricultural or therapeutic use .

Preparation Methods

Cyclization of Substituted 2-Aminophenol Derivatives

The most widely adopted route involves cyclization of 2-aminophenol derivatives with methyl-substituted acyl halides.

Chloroacetyl Chloride-Mediated Cyclization

A two-step protocol starts with 2-amino-5-methylphenol reacting with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions (K₂CO₃ or Cs₂CO₃). The intermediate N-(2-hydroxy-5-methylphenyl)chloroacetamide undergoes cyclization to yield 2,8-dimethyl-1,4-benzoxazin-3-one.

2-Bromo-2-methylpropionyl Bromide Ring Closure

An alternative method employs 2-bromo-2-methylpropionyl bromide with 2-amino-4-methylphenol in chloroform under basic conditions (NaHCO₃).

Smiles Rearrangement Strategy

Smiles rearrangement enables intramolecular nucleophilic aromatic substitution, particularly for sterically hindered derivatives.

Synthesis via Smiles Rearrangement

N-(2-chloro-5-methylphenoxy)acetamide undergoes rearrangement in DMF with Cs₂CO₃, forming the benzoxazinone core via intermediate thiolate activation.

Borane-THF Reduction Approach

A three-step process from 2-amino-4-methylphenol :

-

Acylation with 2-bromo-2-methylpropionyl bromide .

-

Reduction of the amide to amine using borane-THF .

Comparative Analysis of Methods

| Method | Starting Material | Key Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Chloroacetyl Cyclization | 2-Amino-5-methylphenol | Cs₂CO₃/DMF | 70–75 | >95% |

| Smiles Rearrangement | N-(2-chloro-5-methylphenoxy)acetamide | Cs₂CO₃ | 68–72 | >90% |

| Borane-THF Reduction | 2-Amino-4-methylphenol | Borane-THF | 55–60 | >92% |

Challenges and Optimization Strategies

-

Regioselectivity : Methyl group placement (C-2 vs. C-8) depends on the starting aminophenol’s substitution pattern. For example, 2-amino-5-methylphenol ensures methyl groups at C-8.

-

Byproducts : Competing O-alkylation or over-reduction during borane-THF steps necessitates careful stoichiometry.

-

Solvent Choice : DMF enhances cyclization efficiency but complicates purification; ethyl acetate/water extraction improves recovery .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,8-Dimethyl-1,4-benzoxazin-3-one and its derivatives?

- Methodology : Utilize ring-opening reactions of intermediates with substituted phenylamine nucleophiles, as demonstrated for structurally similar 1,4-benzoxazin-3-one derivatives. Key solvents include methanol-dichloromethane mixtures (1:20 v/v) . For regioselective alkylation or halogenation, optimize reaction conditions (e.g., temperature, catalyst) to target the C2 and C8 positions .

- Validation : Confirm purity via HPLC and structural integrity via , , and NMR spectroscopy .

Q. How can structural modifications enhance the bioactivity of 2,8-Dimethyl-1,4-benzoxazin-3-one?

- Approach : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the C7 position or electron-donating groups (e.g., -OCH) at C6 to modulate antibacterial potency. Substituents on the aryl ring significantly influence interactions with bacterial targets .

- Experimental Design : Perform parallel synthesis of derivatives (e.g., 4a–4n in SAR studies) and compare MIC values against gram-positive and gram-negative bacteria .

Q. What analytical techniques are critical for characterizing 2,8-Dimethyl-1,4-benzoxazin-3-one in plant systems?

- Protocols : Use LC-MS/MS to quantify benzoxazinoid glucosides (e.g., DIMBOA-Glc) in maize or wheat extracts. For localization studies, combine tissue-specific extraction with -isotope tracing .

- Challenges : Differentiate between free aglycones and glucoconjugates, which require enzymatic hydrolysis (β-glucosidase treatment) prior to analysis .

Advanced Research Questions

Q. How can QSAR models guide the optimization of 2,8-Dimethyl-1,4-benzoxazin-3-one for antimicrobial activity?

- Model Development : Curate a dataset of ~111 derivatives with MIC values. Use genetic algorithms for descriptor selection (e.g., VolSurf, H-bonding properties) to build predictive models for gram-positive bacteria () and fungi .

- Application : Design derivatives with substituents at C6 and C7 predicted to enhance membrane penetration (e.g., logP optimization) and reduce efflux pump susceptibility .

Q. What strategies resolve contradictions in MIC data across studies for benzoxazin-3-one derivatives?

- Root Cause Analysis : Evaluate assay conditions (e.g., pH, inoculum size) and bacterial strain variability. For example, gram-negative activity may be underreported due to efflux pump interference .

- Validation : Standardize MIC protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) to normalize inter-lab variability .

Q. How does the biosynthesis of 2,8-Dimethyl-1,4-benzoxazin-3-one in plants inform heterologous production?

- Pathway Elucidation : Clone and express maize Bx1–Bx5 genes in E. coli or yeast to reconstruct the DIBOA pathway. Optimize cytochrome P450 (e.g., Bx6) for C7 methoxylation .

- Challenges : Address low titers due to toxicity of intermediates by engineering compartmentalization (e.g., peroxisomal targeting) .

Q. What role do substituent positions play in multitarget mechanisms of 2,8-Dimethyl-1,4-benzoxazin-3-one?

- SAR Insights : Carbazole-derived substituents (e.g., compound 4n) show enhanced activity against Xanthomonas spp. by inhibiting both DNA gyrase and efflux pumps. Compare docking scores vs. experimental IC values .

- Experimental Design : Use transcriptomics (RNA-seq) to identify upregulated stress-response genes in treated bacteria, linking substituent effects to mode of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.